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Compound of Interest

Compound Name: m-PEG8-DSPE

Cat. No.: B8027492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of

nanoparticles using methoxy-polyethylene glycol (8)-distearoylphosphatidylethanolamine (m-
PEG8-DSPE). The inclusion of m-PEG8-DSPE in nanoparticle formulations is a critical strategy

to enhance their therapeutic efficacy by improving systemic circulation time, stability, and drug

delivery characteristics.

Introduction to m-PEG8-DSPE Modification
Surface modification with polyethylene glycol (PEG), or PEGylation, is a widely adopted

technique in nanoparticle drug delivery. m-PEG8-DSPE is an amphiphilic polymer-lipid

conjugate composed of a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and

a hydrophilic methoxy-terminated PEG chain with eight repeating units. The DSPE moiety

integrates into the lipid bilayer of liposomes or the surface of other nanoparticles, while the

flexible, hydrophilic PEG chain extends into the aqueous environment. This "stealth" coating

sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and

clearance by the mononuclear phagocyte system (MPS). Consequently, PEGylated

nanoparticles exhibit prolonged circulation in the bloodstream, leading to enhanced

accumulation in target tissues, such as tumors, through the enhanced permeability and

retention (EPR) effect.
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The surface modification of nanoparticles with m-PEG8-DSPE is instrumental in a variety of

biomedical applications, including:

Drug Delivery: Encapsulation of hydrophobic or hydrophilic drugs within PEGylated

nanoparticles improves their solubility, stability, and pharmacokinetic profile.

Gene Delivery: Formulation of nucleic acids (e.g., siRNA, mRNA, plasmid DNA) in m-PEG8-
DSPE-modified lipid nanoparticles (LNPs) protects them from degradation and facilitates

their delivery to target cells.

Medical Imaging: Incorporation of imaging agents into PEGylated nanoparticles enhances

their contrast properties and allows for prolonged imaging times.

Targeted Therapy: The terminal methoxy group of m-PEG8-DSPE can be replaced with

active targeting ligands (e.g., antibodies, peptides, aptamers) to facilitate receptor-mediated

uptake by specific cell populations.

Quantitative Data on Nanoparticle Modification
The incorporation of m-PEG8-DSPE significantly influences the physicochemical properties

and in vivo behavior of nanoparticles. The following tables summarize quantitative data from

various studies.
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Nanoparticl
e
Formulation

m-PEG-
DSPE
Concentrati
on (mol%)

Hydrodyna
mic
Diameter
(nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Reference

PLGA

Nanoparticles
0 180 ± 25 0.21 -25.3 ± 2.1 [1]

PLGA

Nanoparticles
5 165 ± 20 0.18 -15.1 ± 1.8 [1]

PLGA

Nanoparticles
10 150 ± 18 0.15 -8.7 ± 1.5 [1]

Liposomes 0 120 ± 10 0.12 -30.5 ± 3.2 [2]

Liposomes 5 110 ± 8 0.10 -12.3 ± 2.5 [2]

Table 1: Effect of m-PEG-DSPE Concentration on Nanoparticle Size and Surface Charge.

Increasing the concentration of m-PEG-DSPE generally leads to a decrease in particle size

and a shift of the zeta potential towards neutrality.

Drug Nanocarrier

Encapsulati
on
Efficiency
(%)

Drug
Loading (%)

In Vitro
Release (at
24h)

Reference

Doxorubicin Liposomes 95 ± 4 10 ± 1.5 25 ± 3% [3]

Doxorubicin

m-PEG8-

DSPE

Liposomes

92 ± 5 9.5 ± 1.2 18 ± 2.5% [3]

Paclitaxel Micelles 85 ± 6 15 ± 2 45 ± 5% [3]

Paclitaxel

m-PEG8-

DSPE

Micelles

88 ± 5 16 ± 1.8 35 ± 4% [3]
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Table 2: Influence of m-PEG8-DSPE on Drug Encapsulation and Release. While encapsulation

efficiency may be slightly reduced in some cases, the presence of m-PEG8-DSPE often leads

to a more sustained drug release profile.

Nanoparticl
e
Formulation

Circulation
Half-life (t½)
in hours

Liver
Accumulati
on (%ID/g)

Spleen
Accumulati
on (%ID/g)

Tumor
Accumulati
on (%ID/g)

Reference

Non-

PEGylated

Nanoparticles

1.5 ± 0.5 45 ± 8 15 ± 3 2.5 ± 0.8 [4]

PEGylated

Nanoparticles
18 ± 4 15 ± 5 5 ± 2 8.0 ± 2.0 [4]

Table 3: Comparative In Vivo Performance of Non-PEGylated vs. PEGylated Nanoparticles.

PEGylation significantly prolongs circulation half-life and enhances tumor accumulation while

reducing uptake by the liver and spleen. (%ID/g = percentage of injected dose per gram of

tissue).

Experimental Protocols
Protocol 1: Preparation of m-PEG8-DSPE Modified
Liposomes by Thin-Film Hydration
This protocol describes the preparation of drug-loaded liposomes with a surface coating of m-
PEG8-DSPE.

Materials:

Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

Cholesterol

m-PEG8-DSPE

Drug to be encapsulated (hydrophobic or hydrophilic)
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Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)

Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Rotary evaporator

Bath sonicator or extruder

Syringe filters (e.g., 0.22 µm)

Procedure:

Lipid Film Formation:

Dissolve the phospholipid, cholesterol, and m-PEG8-DSPE in the organic solvent in a

round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:m-PEG8-
DSPE).

If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

Attach the flask to a rotary evaporator and remove the organic solvent under reduced

pressure at a temperature above the phase transition temperature of the lipid (e.g., 60-

65°C for DSPC).

A thin, uniform lipid film will form on the inner surface of the flask. Further dry the film

under vacuum for at least 2 hours to remove any residual solvent.

Hydration:

Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, dissolve

it in the hydration buffer.

The hydration is performed by adding the buffer to the flask and gently rotating it at a

temperature above the lipid's phase transition temperature for 1-2 hours. This process

results in the formation of multilamellar vesicles (MLVs).

Size Reduction:
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To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension

is subjected to sonication or extrusion.

Sonication: Place the flask in a bath sonicator and sonicate for 5-10 minutes.

Extrusion (Recommended): Load the MLV suspension into an extruder and pass it through

polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of

passes (e.g., 11-21 times).

Purification and Sterilization:

Remove any unencapsulated drug by dialysis or size exclusion chromatography.

Sterilize the final liposome formulation by passing it through a 0.22 µm syringe filter.

Store the prepared liposomes at 4°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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